molecular formula C9H11NS B14297126 (E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine CAS No. 112161-16-7

(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine

Katalognummer: B14297126
CAS-Nummer: 112161-16-7
Molekulargewicht: 165.26 g/mol
InChI-Schlüssel: MDKIMFKEWSJPPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine is an organic compound that features a cyclopropyl group, a thiophene ring, and a methanimine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine typically involves the formation of the imine bond through the condensation of an amine with an aldehyde or ketone. The cyclopropyl and thiophene groups can be introduced through various synthetic strategies, such as cyclopropanation reactions and thiophene functionalization.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes, optimized reaction conditions, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of (E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to (E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine include other imines, cyclopropyl derivatives, and thiophene-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

112161-16-7

Molekularformel

C9H11NS

Molekulargewicht

165.26 g/mol

IUPAC-Name

1-cyclopropyl-N-methyl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C9H11NS/c1-10-9(7-4-5-7)8-3-2-6-11-8/h2-3,6-7H,4-5H2,1H3

InChI-Schlüssel

MDKIMFKEWSJPPX-UHFFFAOYSA-N

Kanonische SMILES

CN=C(C1CC1)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.